Cas no 595-64-2 (Neogermbudine)
Neogermbudine structure
Product Name:Neogermbudine
CAS-nummer:595-64-2
MF:C37H59NO12
MW:709.863872766495
CID:950344
PubChem ID:3037030
Update Time:2024-03-04
Neogermbudine Chemische en fysische eigenschappen
Naam en identificatie
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- neogermbudine
- Neogermbudine
-
- Inchi: 1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3/t17-,18+,19+,20-,21-,22+,23?,24-,25-,26+,27+,28+,29-,32-,33-,34+,35?,36?,37-/m0/s1
- InChI-sleutel: LWSPRPDSPCBAKK-KFQWNRGESA-N
- LACHT: O1[C@@]2([C@H](CC[C@@]3(C)C2C[C@H]([C@H]2C4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4CC132)O)O)OC([C@H](C)CC)=O)O)O)OC([C@](C)([C@@H](C)O)O)=O)O
Berekende eigenschappen
- Exacte massa: 709.40372632g/mol
- Monoisotopische massa: 709.40372632g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 50
- Aantal draaibare bindingen: 8
- Complexiteit: 1400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 16
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 207
- XLogP3: 0.8
Neogermbudine Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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